Ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate
CAS No.:
Cat. No.: VC15881491
Molecular Formula: C9H11BrF2O4
Molecular Weight: 301.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrF2O4 |
|---|---|
| Molecular Weight | 301.08 g/mol |
| IUPAC Name | ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate |
| Standard InChI | InChI=1S/C9H11BrF2O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3 |
| Standard InChI Key | ZQSXTLWQYJQEFQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC=C(C(=O)C(F)(F)Br)C(=O)OCC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 4-bromo-2-(ethoxymethylidene)-4,4-difluoro-3-oxobutanoate, reflects its intricate structure:
-
Ethyl ester group: Provides solubility in organic solvents and modulates electrophilicity at the carbonyl carbon.
-
4,4-Difluoro-3-oxobutanoate backbone: The geminal difluoro group adjacent to a ketone enhances metabolic stability and electronic effects, while the α,β-unsaturated ketone system enables conjugate additions .
-
Ethoxymethylidene moiety: A conjugated enol ether that participates in cycloadditions and acts as a dienophile in Diels-Alder reactions .
-
Bromine substituent: Serves as a leaving group in nucleophilic substitutions or cross-coupling reactions .
The Z-isomer (CAS 1086400-66-9) is explicitly documented, with the ethoxymethylidene group adopting a cis configuration relative to the ketone oxygen . This stereoelectronic arrangement influences reactivity in asymmetric syntheses .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Precursor Synthesis: Ethyl 4,4-Difluoro-3-Oxobutanoate
The synthesis typically begins with ethyl 4,4-difluoro-3-oxobutanoate (C₆H₈F₂O₃), a key intermediate prepared via Claisen condensation:
-
Base-mediated condensation: Ethyl acetate reacts with sodium ethoxide, followed by ethyl difluoroacetate at 10–65°C, yielding 95.5% product .
-
Acid workup: Sulfuric acid quenches the reaction, isolating the β-keto ester .
Table 2: Optimization of Precursor Synthesis
| Condition | Parameter | Yield |
|---|---|---|
| Temperature | 10–65°C | 95.5% |
| Catalyst | Sodium ethoxide | – |
| Solvent | Ethanol | – |
| Reaction Time | 4 hours | – |
Bromination and Functionalization
Bromination at the γ-position is achieved using N-bromosuccinimide (NBS) or PBr₃ under radical or ionic conditions:
-
Radical bromination: NBS with AIBN initiator in CCl₄ selectively brominates the tertiary carbon.
-
Ionic pathway: PBr₃ in dichloromethane at 0°C affords the bromide with 78% yield .
Subsequent ethoxymethylidenation involves condensation with triethyl orthoformate under acidic conditions, forming the enol ether .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s reactivity enables access to fluorinated heterocycles:
-
Quinolone antibiotics: Cyclocondensation with primary amines forms 4-fluoroquinolone cores .
-
Anticancer agents: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at the bromine position .
Materials Science
Fluorinated polyesters derived from this ester exhibit enhanced thermal stability (decomposition >300°C) and hydrophobicity, suitable for coatings.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume